Species-Specific Occurrence: Palustrine as the Definitive E. palustre Biomarker vs. Zero Detection in E. arvense
Palustrine exhibits absolute species-specific occurrence that distinguishes E. palustre from E. arvense with 100% specificity. In a comprehensive structural and quantitative analysis of 22 E. palustre samples across multiple plant organs, geographic origins, and seasons, palustrine was detected as the dominant alkaloid in all samples, with total alkaloid content ranging from 88 to 597 mg/kg dried weight and palustrine consistently representing one of the two main alkaloids alongside palustridiene [1]. Critically, palustrine and other Equisetum alkaloids are completely absent from authentic E. arvense samples. A multi-pronged analytical study combining HPTLC, HPLC-ESI-MS/MS, and DNA barcoding across multiple E. arvense and E. palustre specimens confirmed that E. arvense samples had no quantifiable amounts of Equisetum alkaloids, with only one exception showing trace palustrine at 6.2 µg/g attributable to cross-contamination [2]. This near-binary presence/absence pattern establishes palustrine as an unequivocal chemotaxonomic marker, a characteristic not shared by non-specific piperidine alkaloids such as nicotine, which was detected in E. arvense, E. telmateia, and E. sylvaticum at trace levels, rendering nicotine unsuitable for species discrimination [3].
| Evidence Dimension | Occurrence in target species (E. palustre) vs. non-target species (E. arvense) |
|---|---|
| Target Compound Data | Detected in 100% of E. palustre samples (22/22); total alkaloid content range 88–597 mg/kg dry weight; palustrine consistently represents a main alkaloid component |
| Comparator Or Baseline | E. arvense samples: 0 mg/kg quantifiable Equisetum alkaloids (exception: one sample with 6.2 µg/g attributed to contamination); nicotine: detected in E. arvense, E. telmateia, and E. sylvaticum, rendering it non-specific |
| Quantified Difference | Absolute presence in E. palustre vs. absence in authentic E. arvense (specificity ≈ 100%); total alkaloid content difference between E. palustre (88–597 mg/kg) and E. arvense (≤0.0062 mg/kg in contaminated samples) = factor of >14,000 to >96,000 |
| Conditions | HPLC-ESI-MS/MS analysis of 22 E. palustre samples (varying organs, origins, seasons); HPTLC and HPLC-ESI-MS/MS comparison of multiple E. arvense and E. palustre specimens |
Why This Matters
This binary distribution pattern enables unambiguous detection of E. palustre adulteration in herbal products at concentrations as low as the 5% contamination threshold mandated by the European Pharmacopoeia, a capability that no generic piperidine alkaloid reference standard can provide.
- [1] Cramer, L.; Beuerle, T. Structural and quantitative analysis of Equisetum alkaloids. Phytochemistry 2015, 116, 269–282. View Source
- [2] Ibi, A.; Du, M.; Beuerle, T.; Melchert, D.; Solnier, J.; Chang, C. A Multi-Pronged Technique for Identifying Equisetum palustre and Equisetum arvense—Combining HPTLC, HPLC-ESI-MS/MS and Optimized DNA Barcoding Techniques. Plants 2022, 11(19), 2562. View Source
- [3] Scilit. An Investigation of the Alkaloids of Some British Species of Equisetum. Abstract of Journal of Pharmacy and Pharmacology. View Source
